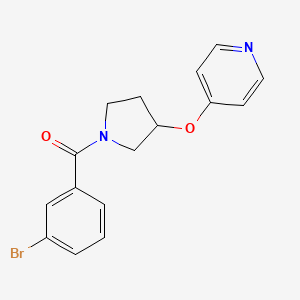

(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-bromophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O2/c17-13-3-1-2-12(10-13)16(20)19-9-6-15(11-19)21-14-4-7-18-8-5-14/h1-5,7-8,10,15H,6,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARBRDWIZWTNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Attachment of the Pyridin-4-yloxy Group: This step involves the nucleophilic substitution reaction where the pyridin-4-yloxy group is introduced.

Introduction of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the pyrrolidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the existing functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and various halides are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromophenyl group, a pyridin-4-yloxy group, and a pyrrolidin-1-yl group. The unique arrangement of these groups contributes to its reactivity and potential biological activity.

Chemistry

In synthetic organic chemistry, (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows researchers to modify its structure for specific applications.

Common Reactions:

- Oxidation: Can introduce additional functional groups.

- Reduction: Modifies existing functional groups.

Biology

This compound is being investigated as a biochemical probe to study various biological processes. Its structural features may allow it to interact with specific enzymes or receptors, providing insights into cellular mechanisms.

Potential Biological Targets:

- Enzymes involved in metabolic pathways.

- Receptors linked to neurological functions.

Medicine

Research has explored the potential therapeutic properties of (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, particularly in anti-inflammatory and anticancer activities. Its unique structure may enhance its efficacy against certain diseases.

Case Studies:

- Anti-inflammatory Activity: Studies indicate that derivatives of this compound exhibit significant inhibition of inflammatory markers in vitro.

- Anticancer Properties: Preliminary research shows promise in targeting cancer cell lines, suggesting potential for development as an anticancer agent.

Industry

The compound's properties are also being utilized in the development of advanced materials with specific functionalities, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl and Heterocyclic Moieties

Key Compounds for Comparison :

(3-Bromo-4-butoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 881578-01-4) Molecular Formula: C₁₅H₂₀BrNO₂ Molar Mass: 326.23 g/mol Key Features: Butoxy substituent on the bromophenyl ring increases lipophilicity (predicted LogP ~3.5) compared to the target compound, which lacks alkyloxy groups. The pyrrolidine ring is unsubstituted, unlike the pyridin-4-yloxy substitution in the target compound .

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Molecular Formula: C₁₇H₁₄BrFN₂O Molar Mass: 373.21 g/mol Key Features: Pyrazole ring instead of pyrrolidine, with a fluorophenyl group.

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Molecular Formula: C₃₁H₂₂F₃N₅O₄ Molar Mass: 609.54 g/mol Key Features: Complex pyrazolo-pyrimidine and chromenone systems. The trifluorinated aromatic groups enhance electronegativity and binding affinity, but the bulky structure may limit bioavailability compared to the simpler pyrrolidine-pyridine scaffold of the target compound .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and activity of this compound, drawing on diverse sources to provide a comprehensive overview.

The synthesis of (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions starting from suitable precursors.

- Attachment of the Pyridin-4-yloxy Group : This step involves nucleophilic substitution where the pyridin-4-yloxy group is introduced.

- Introduction of the Bromophenyl Group : The final step involves coupling the bromophenyl group to the pyrrolidine ring, often utilizing palladium-catalyzed cross-coupling reactions.

The biological activity of (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate their activity, influencing various biochemical pathways.

Pharmacological Properties

Research has indicated several potential pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting cancer cell proliferation through specific signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone:

- Antimicrobial Studies : Similar compounds have been tested for antimicrobial activity against various pathogens. For instance, derivatives with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating a potential for developing new antibiotics .

- Cytotoxicity Assays : In vitro studies using cell lines have demonstrated that certain derivatives exhibit cytotoxic effects, leading to apoptosis in cancer cells. The structure-activity relationship indicates that modifications in the chemical structure can enhance or reduce biological activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone with high yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Step 1 : Coupling of 3-bromophenyl boronic acid with a pre-functionalized pyrrolidine intermediate under Suzuki-Miyaura conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a polar aprotic solvent (e.g., DMF) .

- Step 2 : Introduction of the pyridin-4-yloxy group via nucleophilic substitution, requiring precise control of reaction temperature (60–80°C) and anhydrous conditions to avoid side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is structural confirmation of this compound performed in academic research?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the presence of the bromophenyl aromatic protons (~7.2–7.8 ppm), pyrrolidine ring protons (~2.5–4.0 ppm), and pyridin-4-yloxy group (~8.4–8.6 ppm for pyridine protons) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) to resolve the 3D conformation, particularly the dihedral angle between the bromophenyl and pyrrolidine rings, which influences binding affinity .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~387.05 Da) .

Advanced Research Questions

Q. How do researchers address contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using uniform protocols (e.g., IC₅₀ determination via fluorescence-based kinase inhibition assays at pH 7.4 and 37°C) to minimize variability .

- Structural Validation : Compare crystallographic data (e.g., hydrogen bonding patterns between the pyrrolidine oxygen and target proteins) to confirm consistency with reported mechanisms .

- Meta-Analysis : Cross-reference results with structurally analogous compounds (e.g., (2,5-Dichlorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone) to identify trends in substituent effects on activity .

Q. What computational strategies are employed to predict the binding mode of this compound to kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., JAK2 or EGFR). Key parameters include grid box size (20 ų) centered on catalytic lysine residues and scoring functions (e.g., MM-GBSA) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) between the pyridin-4-yloxy group and hinge regions .

- Free Energy Calculations : Apply alchemical free energy perturbation (FEP) to quantify ΔΔG values for bromine substituent modifications, guiding SAR optimization .

Q. How is metabolic stability evaluated for this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human or rodent) at 37°C, monitoring parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clₜₙₜ) using the substrate depletion method .

- Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the pyrrolidine ring or debromination). Compare fragmentation patterns with synthetic standards .

- CYP Inhibition Screening : Assess inhibition of CYP3A4/2D6 isoforms using fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.